molecular formula C9H12N2O3 B14030213 Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

Cat. No.: B14030213
M. Wt: 196.20 g/mol
InChI Key: JHTJLIGSYLQPQC-UHFFFAOYSA-N
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Description

ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

The synthesis of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBALDEHYDE: This compound has a similar structure but different functional groups.

    IMIDAZOLE DERIVATIVES: These compounds share the imidazole ring but may have different substituents and properties. The uniqueness of ETHYL 6,8-DIHYDRO-5H-IMIDAZO[2,1-C][1,4]OXAZINE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-8-6-13-4-3-11(7)8/h5H,2-4,6H2,1H3

InChI Key

JHTJLIGSYLQPQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCOC2

Origin of Product

United States

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